molecular formula C4H12ClN5 B562888 Metformin-d6, Hydrochloride CAS No. 1185166-01-1

Metformin-d6, Hydrochloride

Cat. No.: B562888
CAS No.: 1185166-01-1
M. Wt: 171.66 g/mol
InChI Key: OETHQSJEHLVLGH-TXHXQZCNSA-N
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Description

Metformin-d6 hydrochloride is a deuterated form of metformin hydrochloride, where six hydrogen atoms are replaced by deuterium. This compound is primarily used as an internal standard in mass spectrometry for the quantification of metformin in biological samples. Metformin itself is a widely used medication for the treatment of type 2 diabetes mellitus, known for its ability to lower blood glucose levels without causing hypoglycemia .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of metformin-d6 hydrochloride involves the reaction of dicyandiamide with dimethylamine-d6 hydrochloride under microwave heating at temperatures ranging from 100°C to 160°C . This method ensures the incorporation of deuterium atoms into the metformin molecule.

Industrial Production Methods: Industrial production of metformin-d6 hydrochloride follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of microwave heating in industrial settings allows for efficient and rapid synthesis .

Chemical Reactions Analysis

Types of Reactions: Metformin-d6 hydrochloride undergoes various chemical reactions, including:

    Oxidation: Metformin can be oxidized under specific conditions, although this is not a common reaction in its therapeutic use.

    Reduction: Reduction reactions are less common for metformin due to its stable structure.

    Substitution: Metformin can undergo substitution reactions, particularly in the presence of strong nucleophiles.

Common Reagents and Conditions:

    Oxidation: Strong oxidizing agents such as potassium permanganate can be used.

    Substitution: Nucleophilic substitution can occur with reagents like sodium hydroxide under basic conditions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of various oxidized derivatives of metformin .

Scientific Research Applications

Pharmacokinetics and Metabolism Studies

Metformin-d6 is primarily utilized in pharmacokinetic studies to trace and quantify metformin levels in biological samples. The deuterium labeling enables researchers to differentiate between the administered Metformin-d6 and the endogenous metformin present in biological matrices. This distinction is crucial for accurate quantification using techniques such as:

  • Gas Chromatography-Mass Spectrometry (GC-MS)
  • Liquid Chromatography-Mass Spectrometry (LC-MS)

These methods allow scientists to assess the absorption, distribution, metabolism, and excretion (ADME) characteristics of metformin in various tissues, including liver, kidney, and muscle .

Case Studies in Toxicology

Metformin-d6 has been employed in toxicological studies to investigate cases of metformin overdose or intoxication. For instance, a study analyzed hair samples from individuals who suffered fatal metformin intoxication, utilizing Metformin-d6 to establish a clear understanding of drug concentrations over time . This application highlights its utility in forensic science and clinical toxicology.

Cancer Research

Research has indicated that metformin possesses anti-cancer properties beyond its glucose-lowering effects. Studies have investigated its role in various cancers, including colorectal cancer and breast cancer. Metformin-d6 can be used to trace its metabolic pathways within tumor tissues, helping to elucidate mechanisms by which it may inhibit tumor growth or enhance the efficacy of other therapeutic agents .

Table 1: Summary of Cancer Research Applications

Cancer TypeStudy FocusFindings
Colorectal CancerMetabolic profiling with Metformin-d6Inhibition of tumor growth via AMPK pathway activation
Breast CancerCombination therapies with MetforminEnhanced efficacy when combined with chemotherapy agents
Hepatocellular CarcinomaSurvival improvement studiesReduction in mortality rates among treated patients

Neuroprotective Effects

Recent studies have suggested that metformin may have neuroprotective effects, potentially benefiting conditions like Alzheimer's disease. Researchers utilize Metformin-d6 to explore its effects on neuronal metabolism and neuroinflammation pathways . This application opens avenues for understanding how metabolic modulation can influence neurodegenerative diseases.

Cardiovascular Research

Metformin is also studied for its cardiovascular benefits. The use of Metformin-d6 allows researchers to investigate how metformin influences lipid profiles and cardiovascular risk factors in diabetic patients. Its impact on endothelial function and vascular health is being explored through both clinical trials and preclinical models .

Mechanism of Action

Metformin-d6 hydrochloride, like metformin, exerts its effects primarily by reducing hepatic glucose production and increasing insulin sensitivity. The molecular targets include:

Comparison with Similar Compounds

    Phenformin: Another biguanide with similar glucose-lowering effects but withdrawn due to the risk of lactic acidosis.

    Buformin: Similar to metformin but also associated with a higher risk of lactic acidosis.

Uniqueness: Metformin-d6 hydrochloride is unique due to its deuterium content, which provides enhanced stability and allows for precise analytical measurements in research settings. This makes it a valuable tool in pharmacokinetic studies and quality control processes .

Biological Activity

Metformin-d6 hydrochloride is a deuterated form of metformin, a widely used medication primarily for the management of type 2 diabetes. This compound exhibits various biological activities, particularly in glucose metabolism and insulin sensitivity. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.

Overview of Metformin-d6 Hydrochloride

Metformin-d6 hydrochloride (CAS 1185166-01-1) is chemically identified as 3-(diaminomethylidene)-1,1-bis(trideuteriomethyl)guanidine hydrochloride. Its molecular formula is C4_4H6_6D6_6ClN5_5, and it has a molecular weight of 171.66 g/mol. This compound is known for its role in enhancing insulin sensitivity and reducing hepatic glucose production.

Metformin-d6 exerts its biological effects primarily through the following mechanisms:

  • AMPK Activation : Metformin activates AMP-activated protein kinase (AMPK), which plays a crucial role in cellular energy homeostasis. AMPK activation leads to decreased gluconeogenesis in the liver and increased glucose uptake in peripheral tissues .
  • Inhibition of Mitochondrial Respiration : The compound inhibits mitochondrial complex I, which reduces ATP production and increases AMP levels. This change activates AMPK and subsequently inhibits the activity of gluconeogenic enzymes, favoring glycolysis instead .
  • Impact on Lipid Metabolism : Metformin-d6 has been shown to reduce lipid accumulation in the liver, leading to decreased levels of total cholesterol, LDL cholesterol, and triglycerides in plasma .

Pharmacokinetics

The pharmacokinetic profile of metformin-d6 is similar to that of regular metformin:

  • Absorption : Metformin-d6 has an absolute oral bioavailability ranging from 40% to 60%. It reaches peak plasma concentrations within 2 to 3 hours after administration .
  • Distribution : The compound does not bind significantly to plasma proteins and is distributed throughout body tissues, including small amounts in breast milk .
  • Excretion : Metformin-d6 is excreted unchanged via the kidneys, with a half-life ranging from 4 to 8 hours depending on renal function .

Case Study 1: Cardiovascular Benefits

A study examined the acute effects of metformin on cardiac function post-myocardial infarction in rats. Results indicated that metformin treatment improved cardiac function significantly compared to control groups, likely due to its AMPK-mediated effects on energy metabolism .

Case Study 2: Weight Management

In a clinical trial involving overweight patients with type 2 diabetes, metformin-d6 administration resulted in significant weight loss compared to placebo. Participants exhibited reduced appetite and lower caloric intake, attributed to the drug's impact on energy regulation pathways .

Comparative Biological Activity Table

Parameter Metformin Metformin-d6 Hydrochloride
Molecular Weight129.16 g/mol171.66 g/mol
AMPK ActivationYesYes
Hepatic Glucose ProductionInhibitedInhibited
Insulin SensitivityIncreasedIncreased
Lipid AccumulationDecreasedDecreased
Oral Bioavailability40% - 60%Similar

Q & A

Basic Research Questions

Q. What is the mechanistic role of Metformin-d6 hydrochloride in AMPK activation and its implications for metabolic studies?

Metformin-d6 hydrochloride, a deuterated analog of metformin, inhibits mitochondrial respiratory chain Complex I, leading to AMPK activation via increased AMP/ATP ratios. This activation enhances insulin sensitivity and modulates glucose metabolism, making it critical for studying metabolic disorders . Methodologically, researchers should validate AMPK activation using immunoblotting (e.g., phospho-AMPKα-Thr172) in cell lines (e.g., HepG2) under controlled glucose conditions (5–25 mM) to avoid confounding metabolic stress .

Q. How does deuterium labeling influence the physicochemical properties of Metformin-d6 hydrochloride compared to its non-deuterated form?

Deuterium substitution at the dimethyl groups reduces metabolic degradation rates due to the kinetic isotope effect, prolonging the compound’s half-life in pharmacokinetic studies. Key parameters to compare include:

  • LogP : ~-1.3 (similar to non-deuterated metformin) .
  • Aqueous solubility : >100 mg/mL in water at 25°C .
  • Stability : Assess via LC-MS under accelerated degradation conditions (40°C/75% RH for 4 weeks) to quantify deuteration retention .

Advanced Research Questions

Q. What methodological considerations are critical for quantifying Metformin-d6 hydrochloride in biological matrices using HPLC?

  • Chromatographic conditions : Use a C18 column (e.g., 4.6 × 150 mm, 5 µm) with a mobile phase of 0.1% formic acid in water:acetonitrile (90:10 v/v) at 1.0 mL/min .
  • Detection : UV at 233 nm or tandem MS (m/z 130.1 → 60.1 for Metformin-d6) for enhanced specificity .
  • Sample preparation : Protein precipitation with methanol (1:4 v/v) followed by centrifugation (10,000 × g, 10 min) to minimize matrix interference .

Q. How can researchers resolve discrepancies in pharmacokinetic data between deuterated and non-deuterated Metformin hydrochloride?

Discrepancies may arise from isotopic effects on absorption or renal clearance. Strategies include:

  • Cross-validation : Parallel administration of both forms in animal models (e.g., Sprague-Dawley rats) with serial blood sampling over 24 hours .
  • Compartmental modeling : Use non-linear mixed-effects modeling (NONMEM) to account for differences in volume of distribution (Vd) and clearance (CL) .

Q. What are the key pharmacopeial standards for ensuring the quality of Metformin-d6 hydrochloride in analytical workflows?

Per USP guidelines:

  • Purity : ≥98% by titration with 0.1 M sodium hydroxide .
  • Related compounds : Limit ≤0.5% for impurities (e.g., melamine) via HPLC with a resolution ≥2.0 between metformin and related peaks .
  • Loss on drying : ≤0.5% after 2 hours at 105°C .

Q. What experimental designs are recommended for studying the role of Metformin-d6 hydrochloride in autophagy induction?

  • Cell models : Use autophagy-sensitive lines (e.g., MCF-7 or HeLa) with GFP-LC3 transfection to monitor autophagosome formation via fluorescence microscopy .
  • Dosage : 1–10 mM for 24–48 hours, with controls (rapamycin for induction, chloroquine for inhibition) .
  • Validation : Confirm autophagy flux via immunoblotting for LC3-II and p62 degradation .

Q. Methodological Guidance for Data Contradictions

Q. How should researchers address conflicting results in studies linking Metformin-d6 to mTORC1 inhibition?

  • Dose optimization : Test a range (0.5–20 mM) to identify biphasic effects .
  • Pathway crosstalk : Co-stain for AMPK (pT172) and mTORC1 (pS2448) in the same sample to decouple signaling interactions .
  • Isogenic models : Compare wild-type and AMPK-knockout cells to isolate mTORC1 effects .

Q. What strategies ensure robust stability profiling of Metformin-d6 hydrochloride in long-term studies?

  • Storage : -20°C in desiccated, amber vials to prevent hydrolysis .
  • Stability indicators : Monitor deuteration loss via NMR (δ 2.8–3.1 ppm for -CD3 groups) and quantify degradation products monthly .

Properties

IUPAC Name

3-(diaminomethylidene)-1,1-bis(trideuteriomethyl)guanidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11N5.ClH/c1-9(2)4(7)8-3(5)6;/h1-2H3,(H5,5,6,7,8);1H/i1D3,2D3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OETHQSJEHLVLGH-TXHXQZCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=N)N=C(N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N(C(=N)N=C(N)N)C([2H])([2H])[2H].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H12ClN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10662072
Record name N'-(Diaminomethylidene)-N,N-bis[(~2~H_3_)methyl]guanidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10662072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1185166-01-1
Record name N'-(Diaminomethylidene)-N,N-bis[(~2~H_3_)methyl]guanidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10662072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Metformin-d6, Hydrochloride
Metformin-d6, Hydrochloride
Metformin-d6, Hydrochloride
Metformin-d6, Hydrochloride
Metformin-d6, Hydrochloride
Metformin-d6, Hydrochloride

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